molecular formula C23H18N2O3S B3721207 Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate

Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B3721207
M. Wt: 402.5 g/mol
InChI Key: GYFJXAALGKRYCI-HRXHUYTNSA-N
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Description

Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that combines naphthalene, pyridine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactionsCommon reagents used in these reactions include organolithium compounds, Grignard reagents, and palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .

Scientific Research Applications

Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiophene derivatives, naphthalene-based molecules, and pyridine-containing compounds. Examples include:

Uniqueness

Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate is unique due to its specific combination of functional groups and structural features.

Properties

IUPAC Name

ethyl (5Z)-4-hydroxy-2-naphthalen-1-ylimino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O3S/c1-2-28-23(27)20-21(26)19(13-15-7-6-12-24-14-15)29-22(20)25-18-11-5-9-16-8-3-4-10-17(16)18/h3-14,26H,2H2,1H3/b19-13-,25-22?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYFJXAALGKRYCI-HRXHUYTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 4
Reactant of Route 4
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 5
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate
Reactant of Route 6
Ethyl (5Z)-2-[(naphthalen-1-YL)amino]-4-oxo-5-[(pyridin-3-YL)methylidene]-4,5-dihydrothiophene-3-carboxylate

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